molecular formula C18H27NO5 B558189 Boc-Tyr(tBu)-OH CAS No. 47375-34-8

Boc-Tyr(tBu)-OH

Cat. No.: B558189
CAS No.: 47375-34-8
M. Wt: 337.4 g/mol
InChI Key: ZEQLLMOXFVKKCN-AWEZNQCLSA-N
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Description

Boc-Tyr(tBu)-OH, or N-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine, is a protected amino acid derivative widely used in peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a tert-butyl (tBu) ether protecting the phenolic hydroxyl group of tyrosine. This dual protection enhances stability during solid-phase peptide synthesis (SPPS), particularly under acidic or basic reaction conditions.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQLLMOXFVKKCN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426916
Record name Boc-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47375-34-8
Record name Boc-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Pathway

  • Methyl Ester Formation :

    • Reagents : SOCl₂, methanol.

    • Conditions : Reflux.

    • Product : Tyr-OMe·HCl.

  • Z-Protecting Group Introduction :

    • Reagents : Z-Cl, Na₂CO₃.

    • Conditions : pH 7–10.

    • Product : Z-L-Tyr-OMe.

  • O-tert-butyl Ether Formation :

    • Reagents : Isobutene, H₂SO₄.

    • Conditions : 20°C, 1–10 days.

    • Product : Z-L-Tyr(tBu)-OMe.

  • Deprotection and Boc Protection :

    • Reagents : NaOH, Fmoc-OSu.

    • Conditions : pH 8–10.

    • Product : Fmoc-Tyr(tBu).

Key Data

StepReagents/ConditionsYieldPuritySource
O-tert-butyl EtherIsobutene, H₂SO₄, 20°C, 10d
Boc ProtectionBoc₂O, NaOH, THF, rt, 10h90%>99%

Advantages :

  • Scalable for industrial production.

  • Avoids enantiomer formation via controlled pH.

Mitsunobu Reaction for O-tert-butyl Ether Formation

This method employs a Mitsunobu reaction to install the tBu group.

Reaction Pathway

  • Trifluoroacetylation :

    • Reagents : Trifluoroacetic anhydride, pyridine.

    • Conditions : 0–5°C, reflux.

    • Product : N-trifluoroacetyl-L-tyrosine methyl ester.

  • Mitsunobu Etherification :

    • Reagents : N-tert-butoxycarbonyl-ethanolamine, triphenylphosphine, di-tert-butyl azodicarboxylate (DBAD).

    • Conditions : 0–5°C, rt.

    • Product : Crude O-tert-butyl-L-tyrosine.

  • Hydrolysis and Boc Protection :

    • Reagents : NaOH, Boc₂O.

    • Conditions : Room temperature.

    • Product : Boc-Tyr(tBu)-OH.

Key Data

StepReagents/ConditionsYieldPurity (HPLC)Source
Mitsunobu ReactionDBAD, PPh₃, 0–5°C, rt81.4%99.3%
Boc ProtectionBoc₂O, NaOH, THF, rt

Mechanistic Insight :
The Mitsunobu reaction enables efficient O-alkylation by converting the phenolic hydroxyl into a good leaving group via oxidation.

Industrial-Scale Synthesis Methods

Optimized protocols for large-scale production.

Method A: One-Pot Boc Protection

  • Aqueous NaOH/KOH Solution :

    • Reagents : (Boc)₂O, TYR.

    • Conditions : Batchwise addition, pH control.

    • Product : Boc-Tyr-OH.

  • O-tert-butyl Protection :

    • Reagents : Isobutene, H₂SO₄.

    • Conditions : 20°C, 10 days.

    • Product : this compound.

Key Data

ParameterValueSource
Yield90.29%
Purity>99%

Advantages :

  • Low cost, scalable, minimal waste.

Comparative Analysis of Methods

MethodKey ReagentsYieldPurityScalabilitySource
Direct ProtectionBoc₂O, NaOH, THF93%>98%High
Pre-protected RouteIsobutene, H₂SO₄90%>99%Industrial
Mitsunobu ReactionDBAD, PPh₃81.4%99.3%Lab-scale
One-Pot Boc Protection(Boc)₂O, NaOH90%>99%Industrial

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr(tBu)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview : In drug development, Boc-Tyr(tBu)-OH is crucial for synthesizing peptide-based therapeutics. The protecting groups enable chemists to modify peptides selectively, enhancing their pharmacological properties.

Case Study : Research has demonstrated that peptides synthesized using this compound showed improved stability and bioactivity compared to unprotected counterparts. This has implications for developing targeted therapies in oncology and other fields .

Bioconjugation Techniques

Overview : this compound is also utilized in bioconjugation techniques, which involve attaching peptides to other biomolecules such as proteins or oligonucleotides.

Case Study : A notable application was reported where this compound was used to conjugate therapeutic peptides to antibodies, enhancing their delivery and efficacy in targeted cancer therapies. The controlled deprotection allowed for precise attachment without compromising the activity of either component.

Material Science

Overview : The compound is employed in developing peptide-based materials such as hydrogels and nanomaterials for various applications in biotechnology and medicine.

Case Study : Research has explored the use of this compound in creating hydrogels that mimic extracellular matrices. These materials showed promise in tissue engineering applications due to their biocompatibility and ability to support cell growth .

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Deprotection Reactions : The Boc and tBu groups can be removed using trifluoroacetic acid (TFA) or hydrochloric acid.
  • Substitution Reactions : The hydroxyl group can participate in nucleophilic substitutions.
  • Oxidation Reactions : The phenolic hydroxyl group can be oxidized to form quinones.

Reaction Conditions

Reaction Type Reagents/Conditions Major Products Formed
DeprotectionTFA, room temperatureL-tyrosine
SubstitutionAlkyl halides, potassium carbonateSubstituted tyrosine derivatives
OxidationIodine, potassium permanganateOxidized tyrosine derivatives

Mechanism of Action

The mechanism of action of Boc-Tyr(tBu)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of tyrosine from unwanted reactions, while the tBu group protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The molecular targets and pathways involved include the selective protection and deprotection of functional groups in amino acids and peptides .

Comparison with Similar Compounds

Comparative Data Table

Compound Protection Groups Deprotection Method Solubility (DMF) Purity (%) Key Applications
This compound Boc (α-amino), tBu (O) TFA High ≥98 SPPS, opioid peptides
Fmoc-Tyr(tBu)-OH Fmoc (α-amino), tBu (O) Piperidine Moderate >99 Fmoc-SPPS, glycopeptides
Boc-Phe-OH Boc (α-amino) TFA High ≥95 Non-polar peptide cores
Boc-D-Tyr(tBu)-OH Boc (α-amino), tBu (O) TFA High ≥98 D-peptide studies
Fmoc-βAla-Tyr-OtBu Fmoc (α-amino), tBu (O) Piperidine Low ≥95 Branched peptides

Biological Activity

Boc-Tyr(tBu)-OH, or N-tert-butoxycarbonyl-L-tyrosine, is a protected form of the amino acid tyrosine that has garnered attention in peptide synthesis and medicinal chemistry. Its unique properties and biological activities make it a valuable compound in pharmacological research. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₈H₂₇NO₅
  • CAS Number : 47375-34-8
  • Molecular Weight : 341.42 g/mol

The structure features a tert-butoxycarbonyl (Boc) group that protects the amino group, allowing for selective reactions during peptide synthesis. The t-butyl (tBu) group enhances the hydrophobicity of the tyrosine residue, which can influence the compound's biological interactions.

Synthesis of this compound

The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where this compound serves as a building block for more complex peptides. A notable study demonstrated the synthesis of various peptides incorporating this compound using Fmoc chemistry on a resin, optimizing conditions to prevent racemization and enhance yield .

Table 1: Synthesis Conditions for this compound

Reagent Condition Yield (%) Purity (%)
HCTU60 min coupling57.098.8
DIEA30 min cleavage--

Biological Activity

This compound has been studied for its role in various biological activities, particularly in the context of peptide hormones and opioid receptor interactions.

Opioid Receptor Binding

Research indicates that peptides incorporating this compound exhibit significant binding affinities for opioid receptors. In a structure–activity relationship (SAR) study, compounds synthesized with this amino acid demonstrated high affinity for both δ and μ opioid receptors, suggesting potential therapeutic applications in pain management .

Case Study: Analgesic Peptide Development

A study focused on developing bifunctional peptides that combine opioid agonist and substance P antagonist activities used this compound as a key intermediate. The resulting peptides showed enhanced analgesic effects without inducing tolerance, indicating that modifications at the C-terminus of these peptides could lead to improved pharmacological profiles .

Nanoparticle Formulation

Recent advancements have also explored the formulation of this compound into nanoparticles for drug delivery applications. These nanoparticles demonstrated favorable characteristics such as reduced particle size and improved solubility, enhancing their potential for biomedical applications .

Table 2: Properties of this compound Nanoparticles

Property Value
Particle Size281.5 ± 2.7 nm
Zeta Potential-
Drug Loading Efficiency-

Q & A

Basic Research Questions

Q. How can researchers optimize the coupling efficiency of Boc-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Coupling efficiency depends on reaction temperature, solvent choice, and coupling agents. For this compound, studies recommend using 0.5–1.0 equivalents of coupling agents like HATU or HCTU in dimethylformamide (DMF) at 25–40°C. Pre-activation of the amino acid for 5–10 minutes before resin addition improves yields . Monitor reaction completion via Kaiser or chloranil tests. Adjust resin swelling (e.g., with dichloromethane) to enhance accessibility for bulky tert-butyl-protected tyrosine .

Q. What are the critical handling precautions for this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H332, H335 hazards) .
  • Spill Management : Collect spills using vacuum systems with HEPA filters; avoid dry sweeping to prevent aerosolization .
  • Storage : Keep containers tightly sealed at 2–8°C in a dry environment to prevent hydrolysis of the Boc and tBu groups .

Q. How can researchers validate the purity and identity of this compound before use in synthesis?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueParametersAcceptable Criteria
HPLCC18 column, 220 nm detectionPurity ≥98%
1H NMRδ 6.6–7.2 ppm (aromatic protons), δ 1.4 ppm (tBu groups)Match reference spectra
MSm/z 337.4 [M+H]+Deviation <0.1 Da
  • Moisture Analysis : Karl Fischer titration to confirm water content <0.5% .

Advanced Research Questions

Q. How do discrepancies in this compound’s reported stability under acidic conditions impact peptide deprotection strategies?

  • Methodological Answer : Conflicting data on tert-butyl group stability in trifluoroacetic acid (TFA) require validation. For example:

  • Controlled Testing : Compare cleavage rates of this compound in 20–95% TFA at 0–25°C using HPLC .
  • Mitigation : Add scavengers (e.g., triisopropylsilane) to minimize side reactions during global deprotection .
  • Alternative Strategies : Use orthogonal protecting groups (e.g., Fmoc for amine) to enable selective deprotection .

Q. What experimental approaches resolve low solubility of this compound in non-polar solvents during fragment condensation?

  • Methodological Answer :

  • Co-solvent Systems : Test DMF:THF (1:1) or DCM with 1% acetic acid to enhance solubility .
  • Microwave-Assisted Synthesis : Increase temperature to 50°C (monitor for decomposition via TLC) .
  • Derivatization : Temporarily convert the carboxylic acid to a pentafluorophenyl ester for improved solubility .

Q. How can researchers address gaps in ecological toxicity data for this compound during waste disposal?

  • Methodological Answer :

  • Extrapolation : Use OECD guidelines to test acute toxicity in Daphnia magna (EC50) and biodegradability via closed bottle tests .
  • Neutralization : Treat waste with 1M NaOH to hydrolyze the compound into less hazardous tyrosine derivatives before disposal .
  • Collaboration : Partner with environmental chemistry labs to quantify bioaccumulation potential using logP calculations (estimated logP = 3.2) .

Key Recommendations for Researchers

  • Data Validation : Cross-reference synthesis protocols with NMR/HPLC data from peer-reviewed studies .
  • Safety Compliance : Adopt OSHA/EN166 standards for PPE and waste management .
  • Collaborative Research : Engage with analytical and environmental chemistry teams to address data gaps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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